molecular formula C11H13N3O3S B11629527 2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole

2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole

Cat. No.: B11629527
M. Wt: 267.31 g/mol
InChI Key: SWKTYZCCSUTJSP-UHFFFAOYSA-N
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Description

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methoxy-nitrophenyl group attached to the imidazole ring via a sulfanyl linkage, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel . The methoxy-nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy-nitrophenyl halide reacts with the imidazole derivative in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s potential anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-nitrophenyl group linked via a sulfanyl bridge to the imidazole ring is not commonly found in other imidazole derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H13N3O3S/c1-17-10-3-2-8(6-9(10)14(15)16)7-18-11-12-4-5-13-11/h2-3,6H,4-5,7H2,1H3,(H,12,13)

InChI Key

SWKTYZCCSUTJSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-]

Origin of Product

United States

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